(2-氨基-4-氯苯基)(苯基)甲酮

描述

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that has been the subject of research due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss (2-Amino-4-chlorophenyl)(phenyl)methanone, they do provide insights into related compounds and their synthesis, characterization, and applications, which can be informative for understanding the properties and potential uses of (2-Amino-4-chlorophenyl)(phenyl)methanone.

Synthesis Analysis

The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone involves the formation of a complex with Fe (III) . This process is characterized by various analytical techniques, which are crucial for confirming the structure of the synthesized compounds. Although the exact synthesis of (2-Amino-4-chlorophenyl)(phenyl)methanone is not detailed, similar methodologies could potentially be applied to its synthesis.

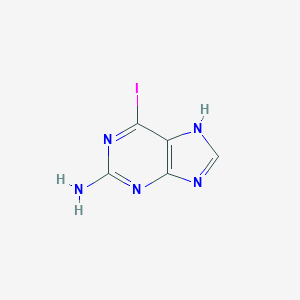

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(phenyl)methanone is typically analyzed using spectroscopic methods such as IR, UV-Visible, and NMR . These techniques allow for the determination of the structural features and the identification of functional groups present in the molecule. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various bonding features and vibrational wave numbers . Such analyses are essential for understanding the behavior and reactivity of the compound under study.

Chemical Reactions Analysis

The reactivity of a compound like (2-Amino-4-chlorophenyl)(phenyl)methanone can be inferred from studies on similar molecules. The presence of functional groups such as amino and chloro substituents can influence the chemical behavior of the compound. For example, azo dyes derived from related compounds can form complexes with metals, indicating potential reactivity in coordination chemistry . Additionally, the substitution of electron-withdrawing or electron-donating groups can lead to structural changes that affect the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The elemental composition, molar conductance, magnetic susceptibility, and thermal stability are some of the properties that can be determined experimentally . Theoretical calculations, such as those performed using DFT, can provide insights into the thermodynamic stability and reactivity of the compounds . The HOMO-LUMO energy gap, for instance, is indicative of the compound's stability and its potential to participate in chemical reactions.

科学研究应用

合成和表征

(2-氨基-4-氯苯基)(苯基)甲酮及其衍生物在有机化学领域得到了广泛研究,特别是在合成和结构表征方面。研究表明,使用紫外线、红外线、核磁共振和质谱等技术合成和表征了各种衍生物。例如,Shahana和Yardily(2020)对与(2-氨基-4-氯苯基)(苯基)甲酮相关的新化合物的合成和光谱表征进行了详细研究,突出了它们的结构特性和稳定性 (Shahana & Yardily, 2020)。

对接研究和抗菌活性

多个研究工作集中在对接研究上,以了解这些化合物的潜在生物活性。Shahana和Yardily(2020)还研究了这些化合物的分子对接,以评估它们的抗菌活性。他们的研究提供了关于这些化合物的分子结构如何与细菌靶标相互作用的见解 (Shahana & Yardily, 2020)。

晶体和分子结构

(2-氨基-4-氯苯基)(苯基)甲酮衍生物的晶体和分子结构已成为各种研究的主题。例如,Kubicki等人(2012)探索了两种2-氨基噻吩衍生物的晶体和分子结构,有助于理解晶体格子内的分子构象和相互作用 (Kubicki et al., 2012)。

抗炎活性

关于氨基苯甲酮类(与(2-氨基-4-氯苯基)(苯基)甲酮相关)的抗炎活性研究已有报道。Ottosen等人(2003)合成了一系列4-氨基苯甲酮并评估了它们的抗炎活性,证明了它们在抑制促炎细胞因子方面的潜力 (Ottosen et al., 2003)。

在材料科学中的应用

在材料科学中,(2-氨基-4-氯苯基)(苯基)甲酮衍生物已被用于合成和表征各种配合物和化合物。例如,Mini等人(2013)详细介绍了与这种化合物衍生物的Fe(III)配合物的合成和表征 (Mini et al., 2013)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

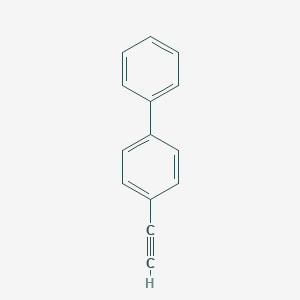

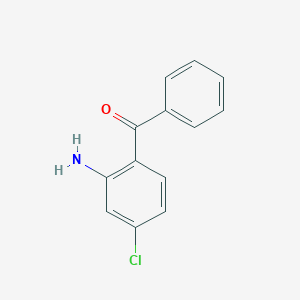

IUPAC Name |

(2-amino-4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELAWRHVRDOWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-chlorophenyl)(phenyl)methanone | |

CAS RN |

4076-50-0 | |

| Record name | 2-Amino-4-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。